Lansamide 4

Description

Current Scientific Landscape and Research Gaps in Chemical Biology Relevant to Lansamide 4

The current scientific landscape is marked by an intense focus on developing highly specific and potent modulators of biological targets. A significant research gap exists in finding novel molecular structures that are distinct from existing pharmacophores. The synthesis of "Lansamide-4 analogs" points to an effort to create new chemical diversity. rsc.org The challenge lies not only in the synthesis of such novel compounds but also in the subsequent comprehensive investigation of their biological activities and mechanisms of action, an area where information on this compound is currently limited.

Historical Development and Discovery Research of this compound

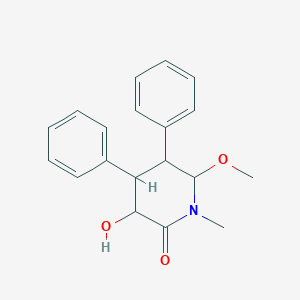

The specific discovery timeline for this compound is not extensively documented in publicly available literature. However, its existence is noted in chemical databases, which provide its fundamental chemical identity. uni.lu The compound is identified as 3-hydroxy-6-methoxy-1-methyl-4,5-diphenylpiperidin-2-one. uni.lu The development of analogues of this compound suggests that the parent compound was likely synthesized as part of a broader research program aimed at creating novel chemical entities. rsc.org Such research often stems from academic or industrial efforts to explore new areas of chemical space.

Contemporary Challenges and Research Priorities for this compound

The primary challenge surrounding this compound is the current lack of published biological data. The research priority for this compound would be to move from its known chemical structure to an understanding of its potential biological function. This involves a systematic screening against a wide array of biological targets to identify any potential bioactivity. A significant hurdle for any new compound is the "de-orphaning" process, where a molecule with an unknown biological profile is matched with a specific cellular pathway or target.

Structure

2D Structure

3D Structure

Properties

CAS No. |

211505-00-9 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

3-hydroxy-6-methoxy-1-methyl-4,5-diphenylpiperidin-2-one |

InChI |

InChI=1S/C19H21NO3/c1-20-18(22)17(21)15(13-9-5-3-6-10-13)16(19(20)23-2)14-11-7-4-8-12-14/h3-12,15-17,19,21H,1-2H3 |

InChI Key |

HGOXSQCBJLZRJO-UHFFFAOYSA-N |

SMILES |

CN1C(C(C(C(C1=O)O)C2=CC=CC=C2)C3=CC=CC=C3)OC |

Canonical SMILES |

CN1C(C(C(C(C1=O)O)C2=CC=CC=C2)C3=CC=CC=C3)OC |

melting_point |

187-188°C |

physical_description |

Solid |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Precursor Chemistry of Lansamide 4

Retrosynthetic Analysis and Strategic Approaches to Lansamide 4 Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. deanfrancispress.comsolubilityofthings.com For this compound, the analysis would focus on disconnecting the core piperidinone ring and simplifying its stereochemically rich framework.

A primary disconnection strategy would target the amide bond within the δ-lactam ring, a common and reliable bond-forming reaction. Further disconnections could involve C-C bonds, leveraging established reactions such as aldol (B89426) or Michael additions to form the carbon skeleton.

A plausible, albeit hypothetical, retrosynthetic pathway is outlined below:

Table 1: Hypothetical Retrosynthetic Analysis of this compound

| Step | Disconnection | Synthons (Idealized Fragments) | Potential Synthetic Equivalents (Reagents) |

|---|---|---|---|

| 1 | C-N Amide Bond | Anionic nitrogen and an ester-bearing electrophilic carbon. | An amino ester precursor that can be cyclized via intramolecular amidation. |

| 2 | C4-C5 Bond | An enolate (nucleophile) at C4 and a phenyl-bearing electrophile at C5. | A Michael addition of a substituted enolate to a cinnamate-type acceptor. |

| 3 | C3-C4 Bond | An enolate (nucleophile) at C4 and a carbonyl electrophile at C3. | An aldol-type condensation between a substituted ketone and a glyoxylate (B1226380) derivative. |

This analysis suggests that the synthesis could be approached convergently, where different fragments of the molecule are prepared separately before being combined. deanfrancispress.com A linear approach, building the molecule step-by-step from a simpler starting material, is also conceivable. deanfrancispress.com The key challenge in any approach would be the precise control of stereochemistry at the C3, C4, C5, and C6 positions.

Advanced Synthetic Routes and Reaction Optimizations for this compound Production

While no specific routes for this compound are published, modern organic synthesis offers a toolbox of advanced methods that would be applicable for its construction, focusing on efficiency, selectivity, and sustainability.

This compound possesses four stereogenic centers, meaning it can exist as multiple stereoisomers. The natural product itself was reported to be optically inactive, suggesting it may exist as a racemic mixture or a meso compound, although its structure does not possess a plane of symmetry. niscpr.res.in

A future synthesis would need to address this stereochemical complexity. Key strategies could include:

Diastereoselective Reactions: Using the existing stereocenters in a synthetic intermediate to control the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: Temporarily attaching a chiral group to a precursor to direct a stereoselective transformation, after which the auxiliary is removed.

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to create the desired enantiomer or diastereomer with high selectivity. This is a cornerstone of modern synthesis for producing enantiomerically pure compounds. researchgate.net

Green chemistry focuses on designing chemical processes that minimize environmental impact. acs.org The application of its principles to a potential this compound synthesis would be crucial for developing a sustainable and efficient route.

Table 2: Application of Green Chemistry Principles to a Hypothetical this compound Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Atom Economy | Designing reactions, such as addition or cycloaddition reactions, that incorporate the maximum number of atoms from the reactants into the final product. acs.org |

| Use of Catalysis | Employing catalytic reagents instead of stoichiometric ones to reduce waste and allow for milder reaction conditions. acs.org |

| Safer Solvents & Reagents | Selecting environmentally benign solvents (e.g., water, ethanol) and avoiding toxic reagents wherever possible. mdpi.com Solvent-free reaction conditions could also be explored. mdpi.com |

| Reduce Derivatives | Minimizing the use of protecting groups to shorten the synthesis and reduce waste-generating steps. acs.org |

An electrochemical approach, which can generate reactive species using electricity instead of chemical reagents, represents another green methodology that could be explored. rsc.org

The production of research-grade quantities of a complex molecule requires a synthetic route that is not only high-yielding but also robust, scalable, and safe. Since a laboratory-scale synthesis for this compound has not yet been established, discussions of large-scale production remain speculative. However, challenges in scaling up often relate to reaction kinetics, heat transfer, and purification methods. nih.gov The development of a convergent synthesis is often advantageous for large-scale production as it allows for the efficient assembly of the final product from well-characterized intermediates. nih.gov

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis Research

A chemical precursor is a compound that participates in a reaction to produce another compound. wikipedia.org Based on the retrosynthetic analysis, the synthesis of this compound would likely start from simple, commercially available phenyl-containing building blocks.

Potential precursors include:

Benzaldehyde

Phenylacetic acid derivatives

Cinnamic acid derivatives

Simple amino acids or their ester derivatives

The only reported chemical modification of this compound is its conversion to a monoacetate derivative (compound 5 in the original study) upon reaction with acetic anhydride (B1165640) and pyridine. niscpr.res.in This confirms the presence of a reactive hydroxyl group at the C3 position and represents the extent of published work on the derivatization of the natural product. niscpr.res.in

Chemoenzymatic and Biocatalytic Approaches to this compound Production

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity of enzymes for specific transformations, particularly on complex molecules. academie-sciences.fr Enzymes can be used to resolve racemic mixtures to yield enantiomerically pure compounds or to perform specific reactions like hydroxylations or acylations without the need for protecting groups. jocpr.comjlu.edu.cn

Currently, there are no published reports on the use of chemoenzymatic or biocatalytic methods for the production of this compound or its precursors. However, given the chiral nature of the molecule, biocatalysis could be a powerful future strategy. For instance, enzymes like lipases could be screened for the stereoselective acylation of the C3-hydroxyl group, or ketoreductases could be used for the stereoselective reduction of a ketone precursor to establish the C3-hydroxy stereocenter. rsc.org

Iii. Molecular and Cellular Mechanisms of Action of Lansamide 4

Target Identification and Validation Strategies for Lansamide 4

Target identification is the process of pinpointing the specific molecular entities, such as proteins or nucleic acids, with which a bioactive compound interacts to elicit a biological response. genscript.comardigen.com Validation of these targets is crucial to confirm their relevance to the compound's function and disease modulation. genscript.comlonza.com

To identify the direct binding partners of this compound within the complex cellular environment, proteomic and interactomic profiling are powerful techniques. elifesciences.orgmdpi.com These methods can provide an unbiased, global view of the proteins that are physically engaged by the compound.

One common approach is affinity-based proteomic profiling, where a modified version of this compound, typically with a chemical tag, is used to "pull down" its binding partners from cell lysates. These captured proteins are then identified and quantified using mass spectrometry. nih.gov This can reveal not only high-affinity targets but also components of larger protein complexes that are indirectly associated with the compound.

Recent advances in 'omics' technologies have significantly improved the workflow for target deconvolution from phenotypic screens. nih.gov For instance, comparative proteomic profiling of cells treated with this compound versus untreated controls can reveal changes in protein expression or post-translational modifications, offering clues to the pathways affected by the compound. frontiersin.orgnih.gov

A hypothetical proteomic profiling experiment for this compound might yield a list of potential protein interactors, as illustrated in the following table.

| Protein ID | Protein Name | Enrichment Score | Function |

| P04637 | Tumor suppressor p53 | 8.7 | Cell cycle regulation, Apoptosis |

| Q9Y243 | Mitogen-activated protein kinase 8 (JNK1) | 6.2 | Signal transduction, Stress response |

| P42336 | Glutathione S-transferase P | 5.5 | Detoxification, Oxidative stress response |

| P27361 | Glycogen synthase kinase-3 beta | 4.8 | Signaling, Metabolism |

This table represents hypothetical data for illustrative purposes.

Bioactive compounds can exert their effects by altering gene expression through both genetic and epigenetic mechanisms. mdpi.com Epigenetic modifications, such as DNA methylation and histone modifications, are chemical changes that regulate gene accessibility and expression without altering the underlying DNA sequence. mdpi.com

To investigate these effects, researchers can employ techniques like RNA sequencing (RNA-seq) to compare the transcriptomes of cells treated with this compound to control cells. nih.gov This would reveal which genes are up- or down-regulated in response to the compound. Further analysis using techniques like Methylation-Sensitive Amplified Polymorphism (MSAP) or Chromatin Immunoprecipitation sequencing (ChIP-seq) can identify changes in DNA methylation patterns or specific histone marks, respectively. mdpi.comfrontiersin.org

For example, if this compound were found to influence inflammatory pathways, one might observe changes in the methylation status of promoter regions of key inflammatory genes. Such epigenetic changes can have a lasting impact on cellular function and may even be heritable across cell divisions. mdpi.com

Reporter gene assays are a valuable tool for dissecting the impact of a compound on specific signaling pathways. promega.com.cnclinisciences.com In these assays, the regulatory sequence of a gene of interest is linked to a reporter gene (e.g., luciferase or green fluorescent protein) that produces an easily detectable signal. danaher.comwikipedia.org By treating cells containing these reporter constructs with this compound, researchers can quantify its effect on the activity of the specific promoter and, by extension, the associated signaling pathway. clinisciences.com

For instance, to test if this compound affects the NF-κB signaling pathway, a reporter construct with an NF-κB response element driving luciferase expression would be used. A change in light output after treatment with this compound would indicate modulation of the pathway.

The data from reporter assays, combined with proteomic and transcriptomic data, can be integrated into a broader signaling pathway analysis. qiagen.comcancer.gov This systems-level approach helps to build a comprehensive picture of how this compound perturbs cellular networks and can reveal unexpected connections between different pathways. nih.govfrontiersin.org

Phenotypic screening involves testing compounds for their ability to produce a desired change in the phenotype of a cell or organism, without prior knowledge of the target. wikipedia.org This approach has seen a resurgence in drug discovery as it can identify compounds with novel mechanisms of action. wikipedia.orgslas.org If this compound was initially identified through a phenotypic screen (e.g., for its ability to inhibit cancer cell growth), the next critical step is target deconvolution—the process of identifying the molecular target responsible for the observed phenotype. criver.comrsc.org

A variety of strategies can be employed for target deconvolution. nih.gov These include genetic approaches, such as creating a library of cells with different gene knockouts and identifying which knockouts render the cells insensitive to this compound. lonza.com Biochemical methods, like the proteomic techniques described in section 3.1.1, are also central to this process.

Iv. Structure Activity Relationship Sar and Analog Design of Lansamide 4 Derivatives

Systematic Modification of Lansamide Scaffolds and Functional Groups

Systematic modifications of the Lansiumamide scaffold, particularly Lansiumamide B (N-methyl-N-cis-styryl-cinnamamide), have been a key strategy to understand its biological activities and to develop more potent analogs. Research has primarily focused on the antifungal and anti-inflammatory properties of these compounds. nih.govnih.gov

A study on the antifungal activity of Lansiumamide B derivatives against various plant pathogenic fungi revealed critical structural requirements for activity. nih.govnih.gov The core of the SAR studies involved the modification of the amide nitrogen substituent. The length and steric hindrance of the N-substitution were found to have a significant impact on the biological activities. nih.govnih.gov

Key findings from these systematic modifications include:

N-Substitution is a key determinant of activity : The presence of a methyl or ethyl group on the amide nitrogen was found to be crucial for potent antifungal activity. nih.govnih.gov

Impact of larger substituents : Increasing the size of the substituent on the amide nitrogen generally led to a decrease in antifungal activity.

Role of the cinnamoyl and styryl moieties : The cinnamoyl and styryl groups are essential components of the pharmacophore, with modifications to these rings leading to significant changes in activity.

These findings are summarized in the table below, which illustrates the effect of different N-substituents on the antifungal activity of Lansiumamide B derivatives.

| Compound | N-Substituent | Relative Antifungal Activity |

| Lansiumamide B | -CH₃ | High |

| Analog 1 | -CH₂CH₃ | High |

| Analog 2 | -CH(CH₃)₂ | Moderate |

| Analog 3 | -CH₂CH₂CH₃ | Low |

| Analog 4 | -Benzyl | Low |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lansamide Analogs

While specific Quantitative Structure-Activity Relationship (QSAR) models for "Lansamide 4" are not available due to the lack of experimental data, the principles of QSAR can be applied to the broader class of Lansiumamide analogs to quantitatively correlate their structural features with their biological activities. QSAR studies on cinnamamide (B152044) derivatives, in general, have utilized a variety of molecular descriptors to build predictive models.

For a hypothetical QSAR study on Lansiumamide derivatives, the following steps would be undertaken:

Data Set Preparation : A series of Lansiumamide analogs with their corresponding biological activity data (e.g., IC₅₀ values for antifungal or anti-inflammatory activity) would be compiled.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each analog. These can be categorized as:

1D descriptors : Molecular weight, atom count, etc.

2D descriptors : Topological indices, connectivity indices, etc.

3D descriptors : Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

Model Development : Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to develop a mathematical model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for Lansiumamide analogs might look like:

log(1/IC₅₀) = alogP + bMR - c*Steric_Hindrance + d

Where logP represents hydrophobicity, MR represents molar refractivity, and Steric_Hindrance is a descriptor for the size of the N-substituent.

Computational Chemistry Approaches to this compound Analog Design

Computational chemistry offers powerful tools to accelerate the design and discovery of novel Lansamide analogs. These approaches can provide valuable insights into the molecular interactions governing their biological activity.

Molecular Docking : For a known biological target, molecular docking can be used to predict the binding mode and affinity of Lansamide analogs. This can help in understanding the key interactions between the ligand and the target protein, and in prioritizing compounds for synthesis. For instance, docking studies on cinnamamide derivatives have been used to elucidate their binding to various enzymes.

Pharmacophore Modeling : Based on a set of active Lansiumamide analogs, a 3D pharmacophore model can be generated. This model represents the essential steric and electronic features required for biological activity. The pharmacophore can then be used to virtually screen large compound libraries to identify novel scaffolds with the desired activity.

Molecular Dynamics (MD) Simulations : MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. This can provide a more realistic picture of the binding process and help in understanding the stability of the interactions observed in docking studies.

The application of these computational methods, in conjunction with synthetic chemistry and biological testing, forms a powerful and iterative cycle for the rational design of novel and more effective Lansamide derivatives.

V. Pre Clinical Pharmacodynamics and Biological Efficacy of Lansamide 4 in Model Systems

In Vitro Efficacy Studies of Lansamide 4 in Cellular Models

The in vitro efficacy of a compound is a critical determinant of its potential for further development. For this compound, a series of studies using cellular models have been conducted to ascertain its biological activity and effects on cellular behavior. These investigations range from initial activity screens in cell-based assays to more complex analyses in three-dimensional (3D) cultures, providing a comprehensive overview of its pharmacodynamic profile at the cellular level.

Cell-based Assays for Biological Activity of this compound

Cell-based assays are fundamental tools for quantifying the biological activity of a compound. sigmaaldrich.com These assays are more physiologically relevant than biochemical assays as they provide a biological context for assessing a compound's effects on complex cellular processes such as cell proliferation, cytotoxicity, and metabolic activity. sigmaaldrich.comevotec.com A variety of assay formats are available, from single-parameter readouts to high-content imaging and multiplex assays, which allow for the parallel measurement of multiple cellular responses. nih.govnuvisan.com

For this compound, initial assessments of biological activity would likely involve a panel of cell-based assays to determine its primary effects. Common assays employed in early-stage drug discovery include:

Cytotoxicity Assays: To determine the concentration at which this compound induces cell death.

Cell Proliferation Assays: To measure the inhibitory effect of the compound on cell growth.

Reporter Gene Assays: To investigate the impact of this compound on specific signaling pathways by measuring the expression of a reporter gene. evotec.com

Calcium Flux Assays: To assess the effect of the compound on intracellular calcium levels, which is a key second messenger in many signaling cascades. evotec.comnih.gov

These initial screens are crucial for identifying the primary cellular activities of this compound and for guiding further, more detailed mechanistic studies.

Evaluation of this compound in Primary Cell Cultures and Established Cell Lines

The choice of cellular model is critical for the relevance of in vitro findings. Both primary cells, which are isolated directly from tissues, and established cell lines, which are immortalized and can be cultured indefinitely, are utilized in pre-clinical research. lonza.com Primary cells offer the advantage of closely resembling the in vivo state of cells within a tissue, capturing the genetic and phenotypic characteristics of the donor. lonza.comnih.gov However, they have a limited lifespan and can be more challenging to culture. researchgate.neteppendorf.com In contrast, cell lines are easier to handle and provide a more standardized and reproducible system for high-throughput screening, though they may accumulate genetic mutations over time that can alter their biological characteristics. lonza.comresearchgate.net

The evaluation of this compound would ideally involve a combination of both primary cells and established cell lines to leverage the strengths of each system. For example, initial high-throughput screening might be performed in a panel of established cancer cell lines to identify sensitive and resistant cancer types. Subsequent validation of the findings would then be carried out in primary cells derived from relevant tissues to confirm the activity of this compound in a more physiologically relevant context. nih.gov This dual approach ensures both the reproducibility and the biological relevance of the experimental results.

Investigations of this compound in Co-culture and 3D Cell Models

To better mimic the complexity of the in vivo environment, researchers are increasingly turning to co-culture and 3D cell models. ibidi.compromega.es Traditional two-dimensional (2D) monolayer cultures lack the intricate cell-cell and cell-extracellular matrix (ECM) interactions that are crucial for normal tissue function and disease progression. ibidi.comthermofisher.com

Co-culture systems involve growing two or more different cell types together to study their interactions. This is particularly relevant for understanding the effects of this compound in the context of a tumor microenvironment, which consists of cancer cells, fibroblasts, immune cells, and other stromal cells.

3D cell models , such as spheroids and organoids, allow cells to grow in three dimensions, forming structures that more closely resemble native tissues. promega.esthermofisher.com These models recapitulate important physiological features like nutrient and oxygen gradients, and distinct zones of proliferation, quiescence, and necrosis, which are often observed in solid tumors. ibidi.comthermofisher.com The use of scaffolds, such as hydrogels, can further enhance the physiological relevance of these models by providing a structural support that mimics the ECM. ibidi.compromega.es

Investigations of this compound in these advanced models would provide critical insights into its efficacy in a more tissue-like context. For example, studies could assess the ability of this compound to penetrate tumor spheroids and induce cell death in the inner, more resistant core.

Assessment of Cellular Responses and Phenotypic Changes Induced by this compound

The administration of a bioactive compound like this compound can elicit a wide range of cellular responses and phenotypic changes. These can be assessed using various microscopy and analytical techniques. Fluorescence microscopy, in particular, is a powerful tool for visualizing and quantifying these changes in both live and fixed cells. thermofisher.com

Key cellular responses that would be assessed following treatment with this compound include:

Apoptosis: Programmed cell death is a common mechanism of action for anti-cancer drugs. The induction of apoptosis by this compound can be quantified using assays that measure caspase activation, DNA fragmentation (TUNEL assay), or the externalization of phosphatidylserine (B164497) (Annexin V staining).

Cell Cycle Arrest: Many compounds exert their effects by halting the cell cycle at specific checkpoints. Flow cytometry analysis of DNA content is a standard method to determine the cell cycle distribution of a cell population.

Changes in Cell Morphology: Alterations in cell shape, adhesion, and cytoskeletal organization can be indicative of a cellular response to a compound. These changes can be visualized using immunofluorescence staining of key cytoskeletal proteins like actin and tubulin.

Senescence: The induction of cellular senescence, a state of irreversible growth arrest, is another potential outcome of drug treatment. Senescence can be identified by the expression of specific biomarkers, such as senescence-associated β-galactosidase.

A hypothetical study might reveal that this compound induces apoptosis in a dose-dependent manner in a specific cancer cell line.

Hypothetical Data Table: Induction of Apoptosis by this compound

| Concentration of this compound | Percentage of Apoptotic Cells (Annexin V Positive) |

| Control (0 µM) | 5% |

| 1 µM | 25% |

| 5 µM | 60% |

| 10 µM | 85% |

Investigation of Resistance Mechanisms to this compound in Cellular Models

The development of drug resistance is a major challenge in the treatment of many diseases, including cancer. researchgate.netmdpi.com Understanding the potential mechanisms by which cells could become resistant to this compound is a critical aspect of its pre-clinical evaluation. Resistance can arise through various mechanisms, which can be broadly categorized as follows:

Target-based resistance: This includes mutations in the drug's target protein that prevent the drug from binding or alterations in the expression level of the target.

Non-target-based resistance: This encompasses a broader range of mechanisms, including:

Increased drug efflux: Overexpression of drug transporters, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration.

Activation of alternative signaling pathways: Cells can compensate for the inhibition of one pathway by upregulating a parallel, pro-survival pathway. mdpi.comnih.gov

Inhibition of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death. mdpi.com

Enhanced DNA repair: For drugs that cause DNA damage, an increase in the cell's DNA repair capacity can lead to resistance. mdpi.com

To investigate potential resistance mechanisms to this compound, researchers could generate resistant cell lines by chronically exposing sensitive cells to increasing concentrations of the compound. These resistant lines can then be compared to the parental sensitive cells to identify the molecular changes that have occurred. Techniques such as genomic sequencing, transcriptomic analysis (RNA-seq), and proteomic analysis can be used to identify mutations, changes in gene expression, and alterations in protein levels that are associated with the resistant phenotype.

Modulatory Effects of this compound on Cellular Pathways and Processes

The biological effects of a compound are ultimately mediated by its ability to modulate specific cellular pathways and processes. Identifying these pathways is key to understanding the mechanism of action of this compound. Based on the activities of related compounds, this compound may modulate several key signaling pathways involved in cell growth, survival, and inflammation.

For instance, some natural compounds have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in inflammation and cancer. nih.gov Another important pathway is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival. nih.govnih.gov The MAPK (mitogen-activated protein kinase) signaling cascade is another critical pathway involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov

Studies on compounds with similar structures, such as Lansiumamide B, have indicated effects on inflammatory pathways. For example, extracts from Clausena lansium, the plant from which lansiumamides are derived, have been shown to suppress the expression of TNF-α and other inflammatory mediators by targeting the TLR4/MYD88/TRAF6 pathway. researchgate.net It is plausible that this compound could exert similar modulatory effects.

To investigate the effects of this compound on these and other pathways, researchers can use a variety of techniques, including:

Western Blotting: To measure changes in the phosphorylation status and expression levels of key signaling proteins within a pathway.

Reporter Assays: To assess the transcriptional activity of key transcription factors, such as NF-κB.

Kinase Activity Assays: To directly measure the effect of this compound on the activity of specific kinases in a signaling cascade.

Hypothetical Data Table: Effect of this compound on Key Signaling Proteins

| Signaling Protein | Change in Phosphorylation/Activity upon this compound Treatment | Pathway Implicated |

| p-Akt (Ser473) | Decreased | PI3K/Akt/mTOR |

| p-ERK1/2 (Thr202/Tyr204) | Decreased | MAPK/ERK |

| IκBα Degradation | Inhibited | NF-κB |

In Vivo Pre-clinical Efficacy Studies of this compound in Animal Models (e.g., Rodent, Zebrafish)

The in vivo pre-clinical efficacy of this compound, also known as lacosamide, has been extensively evaluated in various animal models, particularly in rodents and zebrafish, to characterize its anticonvulsant and analgesic properties. These studies have been instrumental in establishing the compound's therapeutic potential and guiding its clinical development.

In rodent models of epilepsy, this compound has demonstrated significant efficacy against a range of seizure types. It has shown effectiveness in the maximal electroshock (MES) test in both mice and rats, a model for generalized tonic-clonic seizures. researchgate.net The compound was also effective against sound-induced seizures in genetically susceptible Frings mice and in the 6 Hz model of psychomotor seizures in mice. researchgate.net Furthermore, in the rat hippocampal kindling model, which represents partial seizures, this compound reduced seizure frequency. researchgate.net

Studies in zebrafish have also emerged as a valuable tool for screening the anticonvulsant activity of compounds like this compound. semanticscholar.org In a pentylenetetrazole (PTZ)-induced seizure model in adult zebrafish, this compound demonstrated a concentration-dependent increase in the latency to seizures, indicating its protective effect. semanticscholar.org This model offers a high-throughput screening capability for assessing anticonvulsant properties. semanticscholar.orgresearchgate.net

Beyond its anticonvulsant effects, this compound has also shown potent antinociceptive effects in animal models of inflammatory pain. nih.gov In rats with carrageenan-induced inflammation and Freund's complete adjuvant-induced arthritis, this compound dose-dependently attenuated mechanical and thermal hyperalgesia. nih.gov It also reduced the licking response in the mouse formalin test, a model of persistent pain. nih.gov

Dose-Response Characterization in Pre-clinical Models

Dose-response studies are crucial for determining the effective dose range of a new therapeutic agent. In pre-clinical models of epilepsy, the efficacy of this compound has been shown to be dose-dependent. For instance, in the MES test, the median effective dose (ED50) was determined to be 4.5 mg/kg (intraperitoneal) in mice and 3.9 mg/kg (oral) in rats. researchgate.net In a study on the 6 Hz seizure model, the ED50 was found to be between 5 and 10 mg/kg. researchgate.net

In models of inflammatory pain, this compound also exhibited a clear dose-dependent attenuation of pain behaviors. nih.gov A study evaluating the effects of this compound on PTZ-kindled mice showed that a dose of 40 mg/kg increased seizure latency and decreased the percentage of seizures, while a 30 mg/kg dose had a positive effect on the percentage of seizures on the second day of observation. nih.gov

The following table provides a summary of dose-response findings from various pre-clinical studies:

| Animal Model | Seizure/Pain Model | Effective Dose Range | Efficacy Endpoint |

| Mouse | Maximal Electroshock (MES) | ED50: 4.5 mg/kg (i.p.) | Protection against tonic-clonic seizures |

| Rat | Maximal Electroshock (MES) | ED50: 3.9 mg/kg (p.o.) | Protection against tonic-clonic seizures |

| Mouse | 6 Hz Seizure Model | ED50: 5-10 mg/kg | Protection against psychomotor seizures |

| Rat | Hippocampal Kindling | ED50: 13.5 mg/kg (i.p.) | Reduced seizure frequency |

| Mouse | PTZ-Kindling | 30-40 mg/kg | Increased seizure latency, decreased seizure percentage |

| Rat | Carrageenan-induced hyperalgesia | Dose-dependent | Attenuation of mechanical and thermal hyperalgesia |

| Mouse | Formalin Test | Dose-dependent | Reduced licking response |

Therapeutic Modalities and Efficacy Endpoints in Pre-clinical this compound Research

The evaluation of this compound in pre-clinical research has encompassed various therapeutic modalities and efficacy endpoints to thoroughly characterize its pharmacological profile. The primary therapeutic modality investigated has been its use as an anticonvulsant for different types of epilepsy and as an analgesic for inflammatory and neuropathic pain. researchgate.netnih.gov

Key efficacy endpoints in epilepsy models include:

Seizure Frequency and Severity: A primary measure of anticonvulsant efficacy is the reduction in the number and intensity of seizures. scottishmedicines.org.uknih.govmdpi.com

Seizure Threshold: An increase in the threshold for inducing seizures by electrical or chemical stimuli indicates anticonvulsant activity. researchgate.net

Responder Rate: This is often defined as the percentage of animals showing a 50% or greater reduction in seizure frequency. scottishmedicines.org.ukhas-sante.fr

In pain models, the primary efficacy endpoints have been:

Mechanical and Thermal Hyperalgesia: Measuring the withdrawal threshold to mechanical or thermal stimuli provides an objective assessment of pain sensitivity. nih.gov

Spontaneous Pain Behaviors: Observing behaviors like licking or guarding of the affected limb in models like the formalin test indicates the level of ongoing pain. nih.gov

Comparative Efficacy of this compound Against Reference Compounds in Model Systems

While direct head-to-head comparative efficacy studies of this compound against other antiepileptic drugs (AEDs) in pre-clinical models are not extensively detailed in the provided search results, some inferences can be drawn. The efficacy of this compound in the MES test in both mice and rats, with ED50 values of 4.5 mg/kg and 3.9 mg/kg respectively, falls within the range reported for many clinically available AEDs. researchgate.net

A network meta-analysis of clinical trials in adults with focal-onset seizures suggested that while newer drugs like cenobamate may have a higher rate of seizure response, this compound was associated with better tolerability. aboutscience.eu Another network meta-analysis of second-line treatments for status epilepticus did not include this compound but highlighted the efficacy of other agents like phenobarbital (B1680315) and levetiracetam. nih.gov A similar analysis in children and adolescents also did not directly compare this compound but provided efficacy data for other AEDs in various epilepsy types. nih.gov It is important to note that these are clinical and not pre-clinical comparisons.

A study in PTZ-kindled mice compared the effects of this compound with diazepam, a standard benzodiazepine (B76468) anticonvulsant. nih.gov

Longitudinal Efficacy Studies in Disease Progression Models

Longitudinal studies are critical for understanding the long-term efficacy of a treatment in chronic disease models. While the initial search results did not provide extensive details on longitudinal pre-clinical studies specifically for this compound in disease progression models, the concept is vital in pre-clinical research. Such studies would involve administering this compound over an extended period in animal models of chronic epilepsy (e.g., kindling models) or chronic pain to assess its sustained efficacy and potential for disease modification.

A prospective longitudinal clinical study in humans evaluated the long-term safety and efficacy of this compound in patients with post-stroke epilepsy and atrial fibrillation over 24 months, demonstrating significant improvement in seizure control. nih.govmdpi.comresearchgate.net While this is a clinical study, it underscores the importance of long-term evaluation, a principle that originates in pre-clinical study design. Open-label extension trials in humans have also provided data on the long-term efficacy and safety of adjunctive this compound for generalized tonic-clonic seizures. nih.govaesnet.org

Biomarker Discovery and Validation for this compound Pharmacodynamic Effects

Pharmacodynamic (PD) biomarkers are essential tools in drug development to provide an early indication of a drug's biological effect. nih.govhayesbiomarkerconsulting.comveedalifesciences.com For this compound, the discovery and validation of such biomarkers are crucial for understanding its mechanism of action and for monitoring its effects in both pre-clinical and clinical settings.

The mechanism of action of this compound is thought to involve the selective enhancement of slow inactivation of voltage-gated sodium channels and interaction with collapsin response mediator protein-2 (CRMP-2). scottishmedicines.org.uknih.gov Therefore, potential pharmacodynamic biomarkers could be related to these targets. For instance, measuring changes in neuronal excitability or the phosphorylation status of CRMP-2 in response to this compound treatment could serve as direct target engagement biomarkers.

In a study on PTZ-kindled mice, this compound was shown to decrease free radicals and superoxide (B77818) dismutase (SOD) activity, while a higher dose increased catalase (CAT) activity. nih.gov It also improved mitochondrial complex activity and modulated the expression of cyclo-oxygenase-2 (COX-2). nih.gov These biochemical changes could potentially be developed into biomarkers to reflect the neuroprotective effects of this compound.

The development of robust biomarkers often involves a "life-cycle" approach, from initial discovery and analytical validation to clinical implementation. nih.gov This process can be complex, especially for endogenous macromolecules that may exist in various forms with different activities. nih.gov

Methodological Considerations in Pre-clinical Efficacy Assessment of this compound

The reliability and translational value of pre-clinical efficacy studies heavily depend on rigorous methodological design. nih.govnih.govmdpi.com Several key considerations are paramount in the pre-clinical assessment of compounds like this compound.

Study Design and Reporting: To minimize bias, pre-clinical studies should incorporate randomization, blinding of investigators to treatment allocation, and a priori sample size calculations. nih.gov Transparent reporting of all results, both positive and negative, is crucial to avoid publication bias. nih.gov The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a framework for ensuring comprehensive and transparent reporting of animal studies. nih.gov

Animal Model Selection: The choice of animal model is critical and should be justified based on its relevance to the human condition being studied. nih.govnih.govresearchgate.net For instance, different rodent seizure models (e.g., MES, PTZ, kindling) represent different seizure types, and the zebrafish model offers high-throughput screening capabilities. researchgate.netsemanticscholar.org

Route and Timing of Administration: The route and timing of drug administration should be carefully considered to mimic potential clinical use as closely as possible. nih.gov For example, oral administration is often preferred for drugs intended for chronic use.

Endpoint Selection: The chosen efficacy endpoints should be objective, reproducible, and clinically relevant. nih.gov For this compound, these include measures of seizure frequency and severity, as well as assessments of pain behavior. researchgate.netnih.gov

Vi. Pre Clinical Pharmacokinetics Pk and Metabolism of Lansamide 4

Absorption and Distribution Studies of Lansamide 4 in Pre-clinical Models

In Vitro Membrane Permeability Assays for this compound

The evaluation of a compound's ability to cross biological membranes is a fundamental aspect of early drug development, providing insight into its potential for oral absorption. A standard high-throughput method for this assessment is the Parallel Artificial Membrane Permeability Assay (PAMPA). sigmaaldrich.comadmescope.comevotec.com This non-cell-based assay models passive, transcellular permeability by measuring the diffusion of a compound from a donor compartment, through a specially formulated lipid-infused artificial membrane, into an acceptor compartment. evotec.combioassaysys.com

While specific experimental data for this compound is not published, phenolic amides, the chemical class to which this compound belongs, generally demonstrate moderate to good passive permeability. This characteristic is governed by physicochemical properties such as lipophilicity, molecular size, and the capacity for hydrogen bonding. Below is a table presenting hypothetical PAMPA data for a compound with characteristics similar to this compound, benchmarked against standard high and low permeability control compounds.

Table 1: Illustrative PAMPA Permeability Data

| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Absorption Potential |

|---|---|---|

| This compound (Illustrative) | 8.0 | Moderate to High |

| Propranolol (High Permeability Control) | >15 | High |

| Atenolol (Low Permeability Control) | <2 | Low |

Disclaimer: This table contains illustrative data to demonstrate typical outcomes in a PAMPA assay. Actual experimental values for this compound are not available in public records.

Tissue Distribution and Bioavailability Assessments of this compound in Pre-clinical Models

Following absorption into the systemic circulation, the distribution of a compound into various tissues and organs is a critical factor that dictates its sites of pharmacological activity and potential for off-target effects. nih.gov Such studies are typically performed in pre-clinical rodent models, where the concentration of the test compound is quantified in key organs at various time points post-administration. nih.govbiorxiv.org For a moderately lipophilic molecule like this compound, widespread distribution to several tissues is expected. frontiersin.org The highest concentrations would likely be observed in highly perfused organs, particularly the liver and kidneys, which serve as the primary sites for drug metabolism and excretion. nih.govbiorxiv.org

Oral bioavailability (F%) quantifies the fraction of an orally administered dose that reaches the systemic circulation unchanged. This parameter is determined by the interplay between intestinal absorption and first-pass metabolism in the gut wall and liver. srce.hr Many natural products, particularly phenolic compounds, are subject to extensive first-pass metabolism, which can limit their oral bioavailability. A hypothetical summary of key pharmacokinetic parameters for this compound in a rat model is provided below.

Table 2: Hypothetical Pharmacokinetic Parameters for this compound in a Rat Model

| Parameter | Illustrative Value |

|---|---|

| Oral Bioavailability (F%) | ~30% |

| Time to Maximum Plasma Concentration (Tmax) | 0.75 hours |

| Apparent Volume of Distribution (Vd) | ~2.0 L/kg |

Disclaimer: This table presents hypothetical pharmacokinetic data based on typical values for orally administered, natural product-derived compounds with moderate bioavailability. These are not experimentally derived values for this compound.

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation

In Vitro Metabolic Stability of this compound in Microsomal and Hepatocyte Systems

The metabolic stability of a drug candidate is a primary determinant of its in vivo half-life and, consequently, its dosing frequency. srce.hrnih.gov Standard in vitro models for assessing metabolic stability include liver microsomes and cryopreserved hepatocytes. nih.govnuvisan.com Liver microsomes are rich in Phase I metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, whereas hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more holistic view of hepatic clearance. srce.hrthermofisher.com

As a phenolic amide, this compound is an anticipated substrate for both Phase I oxidative enzymes and Phase II conjugation enzymes. nih.govwikipedia.org This suggests that it would likely undergo a moderate to high rate of metabolism in hepatic in vitro systems.

Table 3: Illustrative In Vitro Metabolic Stability Data

| In Vitro System | Species | Illustrative Half-Life (t½, min) | Illustrative Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |

|---|---|---|---|

| Liver Microsomes | Human | 22 | 31.5 |

| Liver Microsomes | Rat | 18 | 38.5 |

| Hepatocytes | Human | 35 | 19.8 |

| Hepatocytes | Rat | 28 | 24.8 |

Disclaimer: The data in this table are illustrative and not specific to this compound. They are representative of a compound subject to moderate metabolic clearance.

Identification of this compound Metabolites and Metabolic Hotspots

Metabolite identification studies are performed to elucidate the chemical structures of metabolites, providing critical insights into the biotransformation pathways and helping to identify any pharmacologically active or potentially toxic byproducts. dshs-koeln.de For the this compound structure, the phenolic hydroxyl group and the aromatic rings represent likely "metabolic hotspots."

The predicted primary metabolic pathways for this compound include:

Phase I Oxidation: This typically involves the hydroxylation of the aromatic rings, a reaction predominantly catalyzed by CYP enzymes. nih.gov

Phase II Conjugation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). These are highly efficient pathways that increase the water solubility of the compound, facilitating its excretion. nih.gov

Amide Bond Hydrolysis: The amide linkage may be subject to enzymatic hydrolysis, although this is often a less prominent metabolic route compared to the oxidation and conjugation of phenolic structures.

Excretion Routes and Clearance Mechanisms of this compound

The elimination of a drug and its metabolites from the body is known as excretion. uoanbar.edu.iqmhmedical.com The primary organs of excretion are the kidneys (eliminating substances into urine) and the liver (secreting substances into bile, which are then eliminated in the feces). cutm.ac.in The predominant route of excretion is dictated by the physicochemical properties of the parent drug and its metabolites, particularly their polarity and molecular weight. ksumsc.com

The metabolic conversion of this compound into more polar glucuronide and sulfate conjugates would render them readily excretable by the kidneys. ksumsc.com Therefore, renal excretion of metabolites is anticipated to be the principal clearance mechanism. The parent compound, being more lipophilic, could also be subject to a degree of biliary excretion. cutm.ac.in

Table 4: Predicted Excretion Profile for this compound

| Excretion Route | Predicted Contribution | Primary Analytes |

|---|---|---|

| Renal (Urine) | Major | Polar Phase II metabolites (e.g., glucuronide and sulfate conjugates) |

| Biliary (Feces) | Minor to Moderate | Unchanged parent compound and some metabolites |

Disclaimer: This table offers a qualitative prediction of the excretion pathways for this compound, based on the expected metabolism of structurally related phenolic compounds.

Methodologies for Pre-clinical PK/Metabolism Research of this compound

In Vitro Methodologies

In vitro studies utilize subcellular components and cellular systems to examine specific metabolic and transport pathways in a controlled environment. For this compound, these assays are fundamental in predicting its metabolic fate and interaction potential in humans. Key methodologies include incubating the compound with human liver microsomes or recombinant cytochrome P450 (CYP) enzymes to identify the specific isoforms responsible for its biotransformation. europa.eu Studies have shown that CYP2C9, CYP2C19, and CYP3A4 are capable of forming the O-desmethyl metabolite. europa.eu

Further in vitro assays are conducted to evaluate this compound's potential to inhibit or induce major CYP enzymes, which is a critical step in forecasting potential drug-drug interactions. tga.gov.aunih.govnih.gov Additionally, transporter assays, for instance using cells that express P-glycoprotein, are used to determine if the compound is a substrate or inhibitor of key drug transporters. europa.eutga.gov.au Protein binding is assessed through methods like equilibrium dialysis or ultrafiltration to determine the fraction of this compound bound to plasma proteins, which influences its distribution and availability. europa.eu

| Methodology | Purpose | Key Findings/Observations | Citations |

|---|---|---|---|

| CYP Phenotyping | To identify the primary CYP450 enzymes involved in the metabolism of this compound. | CYP2C9, CYP2C19, and CYP3A4 were identified as catalysts in the formation of the O-desmethyl metabolite. | europa.eu |

| CYP Inhibition & Induction Assays | To assess the potential of this compound to alter the metabolism of other drugs. | Did not inhibit or induce a wide range of CYP450 enzymes at therapeutic concentrations. | tga.gov.aunih.govnih.gov |

| Transporter Studies (e.g., P-glycoprotein) | To evaluate if this compound is a substrate or inhibitor of important drug transporters. | Determined not to be a substrate or significant inhibitor for P-glycoprotein in the intestine. | europa.eutga.gov.au |

| Plasma Protein Binding Analysis | To determine the extent of binding to plasma proteins, affecting its distribution and clearance. | Exhibits low binding to plasma proteins, at less than 15%. | europa.eu |

| Target Binding Assays (e.g., Proteomics) | To identify specific molecular binding partners. | Proteomic affinity-labeling techniques identified collapsin-response mediator protein 2 (CRMP-2) as a binding partner. | nih.govnih.gov |

In Vivo Methodologies

In vivo studies involve the administration of this compound to animal models to understand its complete pharmacokinetic profile in a living organism. Species such as mice, rats, and dogs are commonly used in these pre-clinical evaluations. nih.govnih.gov A critical technique in these studies is the use of radiolabeled compounds (e.g., 14C-Lansamide 4) to conduct mass balance studies. This allows researchers to trace the compound and its metabolites throughout the body and determine the routes and extent of excretion in urine and feces. drugbank.com

Pharmacokinetic profiling in animal models helps establish key parameters such as bioavailability, half-life, and volume of distribution. nih.gov These studies confirmed that the compound is rapidly and completely absorbed with a linear, dose-proportional pharmacokinetic profile. nih.gov Samples of plasma, urine, and feces are collected at various time points and analyzed to identify and quantify the parent drug and its metabolites. drugbank.com This comprehensive analysis provides a full picture of the compound's biotransformation. drugbank.com

| Study Type | Animal Model | Purpose | Citations |

|---|---|---|---|

| Mass Balance & Excretion | Rat | To determine the routes and rate of elimination from the body using a 14C-radiolabeled compound. | drugbank.com |

| Pharmacokinetic Profiling | Mouse, Rat, Dog | To characterize the ADME (absorption, distribution, metabolism, excretion) profile and determine key PK parameters. | nih.govnih.govnih.gov |

| Metabolite Identification | Rat, Dog, Monkey | To identify the structure of major metabolites present in circulation and excreta. | drugbank.comresearchgate.net |

| Population Pharmacokinetics (popPK) | Analysis of combined data from various studies. | To analyze the sources of variability in drug concentrations among subjects and compare profiles across different routes of administration (e.g., oral vs. intravenous). | fda.gov |

Analytical Techniques

The quantification of this compound and its metabolites from biological matrices is predominantly achieved using highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering excellent accuracy and low limits of detection. For the structural elucidation of unknown metabolites, nuclear magnetic resonance (NMR) spectroscopy can be employed. mdpi.com These advanced analytical techniques are indispensable for constructing a detailed and accurate pre-clinical pharmacokinetic and metabolic profile.

Vii. Computational and Theoretical Modeling of Lansamide 4

Molecular Docking and Dynamics Simulations for Lansamide 4-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is crucial in drug design for understanding how a ligand, such as a hypothetical this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity, often represented by a scoring function that estimates the binding free energy. For this compound, this would involve preparing a 3D structure of the molecule and docking it into the active site of a selected target protein. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. nih.govmdpi.com MD simulations provide a more dynamic and realistic view of the this compound-target complex, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. frontiersin.org These simulations can validate the stability of the binding pose predicted by docking and reveal conformational changes that may occur upon binding. nih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies with greater accuracy and identify stable interactions that are maintained over time.

A hypothetical study of this compound could involve docking it into the active site of a relevant enzyme, followed by MD simulations to assess the stability of the predicted binding pose. The results might be presented in a table summarizing the binding energies and key interacting residues.

Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU:24, LYS:112 |

| Hydrophobic Interactions | LEU:21, VAL:88, ILE:115 |

This table would represent the predicted binding energy and the specific amino acid residues involved in interactions, providing a basis for understanding the compound's mechanism of action at a molecular level.

In Silico Prediction of this compound Biological Activity and ADME Properties

In silico methods are instrumental in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are critical for its success as a therapeutic agent. nih.gov These predictive models use the chemical structure of a compound like this compound to estimate its pharmacokinetic profile. tubitak.gov.tr Parameters such as solubility, permeability, plasma protein binding, and metabolic stability can be predicted using various computational tools and web servers. nih.gov

For this compound, a typical in silico ADME profiling would assess its drug-likeness based on established rules like Lipinski's Rule of Five. This rule evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. tubitak.gov.tr Additionally, predictions would be made regarding its potential to cross the blood-brain barrier, interact with cytochrome P450 enzymes (key for metabolism), and its potential for toxicity. jonuns.com

Predicted ADME Properties for this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 450 g/mol | < 500 g/mol |

| LogP | 3.5 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeant | No | N/A |

This table provides a hypothetical summary of the predicted ADME properties for this compound, indicating its potential as an orally administered drug.

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics of this compound

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are a cornerstone of chemoinformatics and are used to predict a wide range of physicochemical and biological properties. A QSPR study for this compound would involve compiling a dataset of structurally related compounds with known properties and then developing a statistical model that correlates molecular descriptors with these properties.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For this compound, a QSPR model could be developed to predict properties like boiling point, melting point, or even a specific biological activity. The resulting model would not only allow for the prediction of these properties for this compound but also for other, yet-to-be-synthesized, related compounds, thereby guiding further chemical modifications.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery and development. mdpi.comnih.gov These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. researchgate.net In the context of this compound research, ML models could be trained on large chemical and biological databases to predict its potential biological targets, mechanism of action, and even potential off-target effects. nih.gov

For instance, a deep learning model could be developed to predict the bioactivity of this compound against a panel of cancer cell lines based on its chemical structure and genomic data from the cell lines. researchgate.net AI could also be used to design novel analogs of this compound with improved properties by using generative models that can propose new chemical structures with desired characteristics. These advanced computational approaches have the potential to significantly accelerate the research and development process for new chemical entities like this compound.

Viii. Advanced Analytical and Bioanalytical Methodologies for Lansamide 4 Research

Chromatographic and Spectroscopic Techniques for Lansamide 4 Quantification in Biological Matrices

Quantitative analysis of this compound in biological samples like plasma, tissue homogenates, and urine is fundamental to understanding its pharmacokinetic profile. shimadzu.com.au High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering exceptional sensitivity and selectivity. chromatographytoday.comnih.gov

A sensitive and reliable LC-MS/MS method is essential for the targeted quantification of this compound and its metabolites. chromatographytoday.com The development of such a method involves several critical steps to ensure accuracy and reproducibility, adhering to regulatory guidelines. youtube.com

Sample Preparation: The initial step involves extracting this compound from the complex biological matrix. This is crucial for removing interfering substances like proteins and phospholipids (B1166683) that can suppress the ionization process in the mass spectrometer. researchgate.net Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): Offers a more thorough cleanup by passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a different solvent. researchgate.net

Chromatography: The prepared extract is injected into an HPLC system. A C18 or C8 reversed-phase column is typically used to separate this compound and its metabolites from other remaining components based on their hydrophobicity. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is optimized to achieve sharp peaks and good resolution. nih.govresearchgate.net

Mass Spectrometry: The separated compounds from the HPLC column enter the mass spectrometer, which acts as a highly specific and sensitive detector. A triple quadrupole instrument is commonly operated in Selected Reaction Monitoring (SRM) mode. chromatographytoday.comnih.gov In this mode, a specific precursor ion (the molecular ion of this compound or its metabolite) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides a high degree of specificity and sensitivity. chromatographytoday.com An isotopically labeled version of this compound is often used as an internal standard to correct for variability during sample preparation and analysis. nih.gov

Method Validation: A developed LC-MS/MS method must be rigorously validated to ensure its reliability. resolian.comstanford.edu Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the LLOQ). stanford.edu |

| Precision | Degree of agreement among multiple measurements of the same sample. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). stanford.edu |

| Specificity/Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. resolian.com | No significant interference at the analyte's retention time in blank samples. youtube.com |

| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. resolian.com | Correlation coefficient (r²) > 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. nih.govresolian.com | Analyte signal should be at least 5-10 times the signal of a blank sample. nih.gov |

| Recovery | The efficiency of the extraction procedure. resolian.com | Consistent and reproducible, though does not need to be 100%. |

| Matrix Effect | Ion suppression or enhancement caused by co-eluting matrix components. resolian.com | Assessed to ensure it does not compromise accuracy and precision. |

| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. stanford.edu | Analyte concentration remains within ±15% of the initial value. |

While LC-MS/MS is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for the structural elucidation of novel this compound metabolites. criver.comchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements (typically <5 ppm error). chromatographyonline.com This accuracy allows for the determination of the elemental composition of a metabolite, providing strong clues about its structure. chromatographyonline.com By comparing the accurate mass of a potential metabolite to the parent this compound, the type of metabolic transformation (e.g., oxidation, glucuronidation) can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguously determining the complete chemical structure of a molecule. criver.comnih.gov After a metabolite is isolated and purified, various NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) can be performed. nih.gov These experiments reveal the connectivity of atoms within the molecule, allowing for the precise identification of the site of metabolic modification on the this compound scaffold. nih.gov The combination of HRMS and NMR provides the highest level of confidence in metabolite structure identification. nih.govfrontiersin.org

Imaging Techniques for this compound Distribution and Localization in Experimental Systems

Understanding where this compound and its metabolites accumulate in the body is crucial. Imaging techniques provide a visual map of the compound's distribution in tissues and organs. criver.combruker.com

Quantitative Whole-Body Autoradiography (QWBA): QWBA is a powerful technique for visualizing the distribution of a radiolabeled version of this compound (e.g., labeled with ¹⁴C or ³H) across the entire body of an experimental animal. qps.combioivt.comtaylorfrancis.com Thin sections of the animal are taken at different time points after administration and exposed to a phosphor imaging plate. taylorfrancis.compharmaron.com The resulting image shows the concentration of radioactivity, and therefore the drug-related material, in various tissues and organs, identifying potential sites of accumulation or target engagement. qps.compharmaron.com

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging allow for the label-free visualization of this compound and its metabolites directly in tissue sections. bruker.comlabcompare.comresearchgate.net A laser is fired across the tissue section, desorbing and ionizing molecules which are then identified by their mass-to-charge ratio. researchgate.net This creates a detailed map showing the spatial distribution of the parent drug and multiple metabolites simultaneously within a single organ, offering a higher level of molecular specificity than QWBA. labcompare.comjst.go.jp

Biosensor and Affinity-Based Assays for this compound Detection and Interaction Studies

Biosensors are analytical devices that use a biological component to detect a chemical substance. longdom.orgresearchgate.net They are valuable for studying the real-time interaction of this compound with its biological targets, such as proteins or enzymes. nih.govmdpi.com

Surface Plasmon Resonance (SPR): SPR is a widely used label-free optical technique for measuring binding kinetics and affinity. bio-rad.comspringernature.com In a typical SPR experiment, the protein target of this compound is immobilized on a sensor chip. nih.gov A solution containing this compound is then flowed over the surface. The binding of this compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. nih.govspringernature.com This allows for the precise determination of the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), which quantifies the binding affinity. gatorbio.combiosensingusa.com

Biolayer Interferometry (BLI): Similar to SPR, BLI is another label-free optical technique that measures molecular interactions in real-time. gatorbio.com It measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. BLI is also used to determine kon, koff, and KD values and is compatible with crude samples. gatorbio.com

These affinity-based assays are crucial in the early stages of research for screening and characterizing the binding properties of this compound against its intended biological target, guiding further development. acs.org

Ix. Future Directions, Research Gaps, and Translational Perspectives for Lansamide 4

Emerging Research Areas and Unexplored Facets of Lansamide 4 Biology

The biological profile of this compound is currently a significant research gap. However, the known activities of its source organism and structurally related compounds provide a logical framework for future investigations. Initial extracts of Clausena lansium leaves, from which this compound was isolated, demonstrated notable spasmolytic activity, suggesting a potential role in smooth muscle modulation. niscpr.res.inresearchgate.net

Furthermore, other compounds isolated from the same plant offer clues to potential, yet unexplored, biological activities for this compound. For instance, Lansamide I has been identified as a primary neurotoxic factor. researchgate.net In contrast, other related amides like lansiumamide B and SB-204900 have been shown to inhibit the release of histamine (B1213489) and TNF-α, indicating anti-inflammatory potential. researchmap.jp Lansiumamide B has also been investigated for anti-obesity and insulin-sensitizing properties. researchgate.net These findings underscore the need to screen this compound for a wide range of biological effects.

Emerging research should prioritize a systematic evaluation of this compound in several key areas:

Neuropharmacology: Given the neurotoxicity of Lansamide I, it is crucial to assess the neuroactive profile of this compound. researchgate.net This includes investigating potential neuroprotective or, conversely, neurotoxic effects.

Immunomodulation and Anti-inflammatory Activity: Based on the anti-inflammatory effects of related lansiumamides, exploring the impact of this compound on inflammatory pathways, cytokine release, and mast cell stabilization is a promising avenue. researchmap.jp

Metabolic Studies: The discovery of anti-obesity and insulin-sensitizing effects in lansiumamide B suggests that this compound should be investigated for its potential role in regulating metabolic pathways. researchgate.net

Spasmolytic Activity: The initial bioassay of the plant extract points to a need for direct testing of this compound on smooth muscle tissues to confirm and characterize its potential spasmolytic effects. researchgate.net

Challenges and Opportunities in this compound Research Methodology

Advancing the study of this compound is contingent on overcoming several methodological hurdles. The primary challenge is the compound's limited availability. As a natural product, its isolation can be resource-intensive, and currently, no total synthesis has been published, hindering large-scale studies.

The lack of validated and specific bioassays for this compound presents another significant challenge. Developing robust in vitro and in vivo models is essential to accurately determine its biological activity and mechanism of action. General challenges in preclinical research, such as ensuring the translational relevance of animal models, also apply. srce.hrnih.gov

Despite these challenges, several opportunities exist. The successful synthesis of related enamides like Lansiumamides A and B provides a strategic roadmap for developing a synthetic route for this compound, which would ensure a stable supply for research. researchgate.net The existence of this compound as a natural food-derived metabolite also presents an opportunity to investigate it as a potential biomarker for the consumption of Clausena lansium fruit. vulcanchem.comhmdb.ca

Development of Novel Research Tools and Probes Based on this compound

Should this compound demonstrate potent and selective biological activity, it could serve as a valuable scaffold for the development of novel chemical biology tools. The creation of molecular probes derived from this compound would be instrumental in elucidating its mechanism of action, identifying its cellular binding partners, and visualizing its subcellular localization.

The development of such tools would likely involve:

Synthesis of Derivatives: The structure of this compound, with its hydroxyl group, is amenable to chemical modification. The successful creation of an acetate (B1210297) derivative (Lansamide-4 acetate) has already been demonstrated, proving its chemical tractability. niscpr.res.in

Affinity-Based Probes: Attaching a reporter tag, such as biotin, to a non-essential position on the this compound molecule could facilitate affinity purification of its protein targets.

Fluorescent Probes: Conjugating a fluorophore to this compound would allow for real-time visualization of its uptake, distribution, and accumulation within cells and tissues using advanced microscopy techniques.

These probes would be invaluable for target deconvolution, a critical step in translating a bioactive compound into a potential therapeutic lead.

Q & A

Q. What guidelines ensure ethical reporting of this compound’s preclinical data?

- Follow ARRIVE 2.0 guidelines for animal studies, reporting sample sizes, randomization, and exclusion criteria. For human cell lines, verify ethical sourcing (e.g., HIPAA compliance for patient-derived cells). Disclose funding sources and conflicts of interest. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.